molecular formula C10H12FNO2 B13054737 Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B13054737
M. Wt: 197.21 g/mol
InChI Key: XBZDGNQGPQULMN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylacetate, featuring a fluorine and methyl group on the aromatic ring, and an amino group on the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-fluoro-3-chlorophenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-3-bromophenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-3-nitrophenyl)acetate

Uniqueness

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

XBZDGNQGPQULMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)N)F

Origin of Product

United States

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